molecular formula C4H8NNaO2 B12653887 2-Nitrobutane nitronate CAS No. 91113-96-1

2-Nitrobutane nitronate

Cat. No.: B12653887
CAS No.: 91113-96-1
M. Wt: 125.10 g/mol
InChI Key: PUZHZDVOIVZLKA-UHFFFAOYSA-N
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Description

2-Nitrobutane nitronate is an organic compound belonging to the class of nitroalkanes. Nitroalkanes are characterized by the presence of one or more nitro groups (-NO2) attached to an alkane chain. These compounds are known for their diverse reactivity and applications in various fields, including organic synthesis, pharmaceuticals, and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Nitrobutane nitronate can be synthesized through the nitration of butane derivatives. One common method involves the reaction of butane with nitric acid under controlled conditions to introduce the nitro group. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure the formation of the nitronate .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nitration processes. These processes utilize continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of advanced catalysts and reaction monitoring systems ensures the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions: 2-Nitrobutane nitronate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Nitrobutane nitronate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-nitrobutane nitronate involves its interaction with various molecular targets and pathways. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, enzymes, and other biomolecules, influencing various biochemical pathways .

Comparison with Similar Compounds

  • Nitromethane
  • Nitroethane
  • 1-Nitropropane
  • 2-Nitropropane

Comparison: 2-Nitrobutane nitronate is unique due to its specific alkane chain length and the position of the nitro group. Compared to other nitroalkanes, it exhibits distinct reactivity and applications. For example, 2-nitropropane is known for its hepatocarcinogenic activity, while this compound is studied for its potential in organic synthesis and industrial applications .

Properties

CAS No.

91113-96-1

Molecular Formula

C4H8NNaO2

Molecular Weight

125.10 g/mol

IUPAC Name

sodium;butan-2-ylidene(dioxido)azanium

InChI

InChI=1S/C4H8NO2.Na/c1-3-4(2)5(6)7;/h3H2,1-2H3;/q-1;+1

InChI Key

PUZHZDVOIVZLKA-UHFFFAOYSA-N

Isomeric SMILES

CC/C(=[N+](\[O-])/[O-])/C.[Na+]

Canonical SMILES

CCC(=[N+]([O-])[O-])C.[Na+]

Origin of Product

United States

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